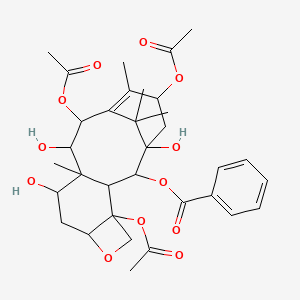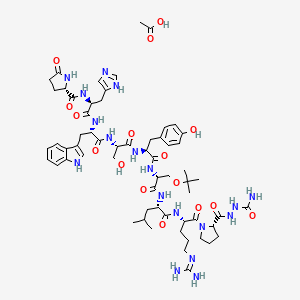![molecular formula C8H10N2OS B1662944 7,8-Dihidro-2-metil-1H-tiopirano[4,3-d]pirimidin-4(5H)-ona CAS No. 284028-90-6](/img/structure/B1662944.png)
7,8-Dihidro-2-metil-1H-tiopirano[4,3-d]pirimidin-4(5H)-ona
Descripción general
Descripción
7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one, also known as DMP-1, is a heterocyclic compound that has been studied extensively due to its potential applications in various scientific research fields. This compound has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal activities. Additionally, DMP-1 has been found to have potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Neuroprotección
DR 2313 se ha identificado como un inhibidor competitivo de la poli(ADP-ribosa) polimerasa (PARP), con valores de IC50 de 0,20 y 0,24 μM para PARP-1 y PARP-2 respectivamente . Esta inhibición es crucial en la neuroprotección, ya que reduce la muerte celular neuronal en modelos de isquemia cerebral tanto in vivo como in vitro. La capacidad del compuesto para penetrar en el cerebro aumenta su potencial como agente terapéutico para intervenciones neuroprotectoras.
Terapia del Accidente Cerebrovascular
Los efectos neuroprotectores de DR 2313 se extienden a su uso en la terapia del accidente cerebrovascular. Se ha demostrado que reduce significativamente el volumen del infarto cortical en modelos de rata de isquemia focal permanente y transitoria . Además, su ventana terapéutica es ventajosa, ya que el tratamiento iniciado incluso 2 horas después de la isquemia puede prevenir la progresión del infarto, ofreciendo una vía prometedora para el tratamiento del accidente cerebrovascular.
Síntesis de Inhibidores de PI3K/mTOR
Las rutas sintéticas de los derivados de DR 2313 se pueden utilizar para sintetizar inhibidores de PI3K/mTOR que portan un núcleo de tiopirano[4,3-d]pirimidina . Estos inhibidores son importantes en el campo de la investigación del cáncer, ya que se dirigen a vías implicadas en el crecimiento, proliferación y supervivencia celular.
Síntesis Química y Modificación
DR 2313 sirve como precursor en la síntesis de varios derivados de tiopirano[4,3-d]pirimidina. Su estructura permite modificaciones, como la sustitución con morfolina y piperazina, para crear compuestos novedosos con posibles actividades biológicas diversas .
Estudios Farmacológicos
El perfil farmacológico del compuesto, incluida la solubilidad en agua y la penetración en el cerebro, lo convierte en un excelente candidato para estudios farmacológicos . Su especificidad para PARP sobre otras enzimas que utilizan NAD± es particularmente valiosa para comprender el papel de PARP en los procesos celulares y para desarrollar terapias dirigidas.
Mecanismo De Acción
Target of Action
The primary target of DR 2313 is the PI3K/mTOR kinase . This kinase plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an ideal target for drug design .
Mode of Action
DR 2313 interacts with its target, the PI3K/mTOR kinase, by inhibiting its activity . This inhibition effectively blocks the conduction of signaling pathways .
Biochemical Pathways
The inhibition of PI3K/mTOR kinase by DR 2313 affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting the kinase, DR 2313 disrupts these pathways, leading to a decrease in cell growth and proliferation .
Result of Action
The result of DR 2313’s action is a decrease in cell growth and proliferation due to the inhibition of PI3K/mTOR kinase . This makes it a potential candidate for the development of anticancer drugs .
Propiedades
IUPAC Name |
2-methyl-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYKZAKEAVZGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CSCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436871 | |
| Record name | 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284028-90-6 | |
| Record name | 3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284028-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DR-2313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284028906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DR-2313 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GM3843TP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















